2-Propanone, 1,1,1-trifluoro-3-(phenylsulfinyl)-
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Overview
Description
2-Propanone, 1,1,1-trifluoro-3-(phenylsulfinyl)- is a chemical compound with the molecular formula C9H7F3O2S and a molecular weight of 236.21 g/mol It is characterized by the presence of a trifluoromethyl group and a phenylsulfinyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanone, 1,1,1-trifluoro-3-(phenylsulfinyl)- typically involves the reaction of 1,1,1-trifluoroacetone with a phenylsulfinyl reagent under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-Propanone, 1,1,1-trifluoro-3-(phenylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propanone, 1,1,1-trifluoro-3-(phenylsulfinyl)- has several applications in scientific research:
Biology: Studied for its potential neuroprotective effects against apoptosis in cerebellar granule neurons.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propanone, 1,1,1-trifluoro-3-(phenylsulfinyl)- involves its interaction with molecular targets and pathways. For instance, its neuroprotective effects are attributed to its ability to inhibit apoptosis in neurons by modulating specific signaling pathways . The trifluoromethyl and phenylsulfinyl groups play a crucial role in its biological activity.
Comparison with Similar Compounds
- 1,1,1-Trifluoro-3-phenyl-2-propanone
- 2,2,2-Trifluoroacetophenone
- 1,1,1-Trifluoroacetone
- 3-Bromo-1,1,1-trifluoroacetone
Comparison: 2-Propanone, 1,1,1-trifluoro-3-(phenylsulfinyl)- is unique due to the presence of both trifluoromethyl and phenylsulfinyl groups, which impart distinct chemical and biological properties.
Properties
CAS No. |
100422-17-1 |
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Molecular Formula |
C9H7F3O2S |
Molecular Weight |
236.21 g/mol |
IUPAC Name |
3-(benzenesulfinyl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C9H7F3O2S/c10-9(11,12)8(13)6-15(14)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
PMMMJCZNZHNBQI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)CC(=O)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)CC(=O)C(F)(F)F |
Origin of Product |
United States |
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